N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide -

N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide

Catalog Number: EVT-5267829
CAS Number:
Molecular Formula: C19H20N2O5S
Molecular Weight: 388.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is a synthetic organic compound frequently utilized in scientific research, particularly in the field of catalysis. It serves as a crucial component in the synthesis of a dirhodium complex, [3S-Tetrakis[μ-[4-methyl-N-[2-(oxo-κO)-3-piperidinyl-κN]benzenesulfonamidato]]dirhodium] and [3R-Tetrakis[μ-[4-methyl-N-[2-(oxo-κO)-3-piperidinyl-κN]benzenesulfonamidato]]dirhodium], commonly known as Rh2(S-nap)4. This complex has demonstrated significant potential as a chiral catalyst for highly enantioselective intramolecular C-H amination reactions with sulfamates. []

Molecular Structure Analysis

Structural data regarding N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is not specifically provided in the analyzed papers. Its function as a ligand in the dirhodium complex Rh2(S-nap)4 suggests it possesses coordinating atoms capable of binding to the rhodium centers. These atoms likely include the nitrogen atoms of the sulfonamide and piperidine rings and potentially the oxygen atom of the piperidinone carbonyl group. []

Chemical Reactions Analysis

The primary chemical reaction involving N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide described in the papers is its utilization in the formation of the dirhodium complex Rh2(S-nap)4. This reaction involves the compound acting as a ligand, coordinating to rhodium ions through its electron-rich atoms, likely nitrogen and oxygen. The reaction proceeds in chlorobenzene under reflux conditions with rhodium tetraacetate, leading to the formation of the desired dirhodium complex. []

Applications

The primary application of N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, as evidenced by the provided papers, lies in its role as a building block for the synthesis of the dirhodium complex Rh2(S-nap)4. This complex is a potent chiral catalyst for enantioselective intramolecular C-H amination reactions with sulfamates, enabling the production of chiral amine compounds, which are valuable building blocks for synthesizing pharmaceuticals, agrochemicals, and other fine chemicals. []

4-Methyl-N-(2-oxopiperidin-3-yl)benzenesulfonamide

Compound Description: 4-Methyl-N-(2-oxopiperidin-3-yl)benzenesulfonamide is a key component in the synthesis of a chiral catalyst used for enantioselective intramolecular C-H amination with sulfamates. [] This catalyst, [3S-Tetrakis[μ-[4-methyl-N-[2-(oxo-κO)-3-piperidinyl-κN]benzenesulfonamidato]]dirhodium, also known as Rh2(S-nap)4, is not commercially available. []

Relevance: This compound shares a very similar structure with N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide. Both compounds possess a benzenesulfonamide group linked to a 2-oxopiperidinyl moiety. The key difference lies in the substituent on the nitrogen atom of the benzenesulfonamide group: 4-methyl-N-(2-oxopiperidin-3-yl)benzenesulfonamide has a methyl group, while N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has a 1,3-benzodioxol-5-ylmethyl group. []

Relevance: While not structurally similar to N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, Ivacaftor's function as a potentiator for defective CFTR is relevant to the research on cystic fibrosis therapies. The study investigating Ivacaftor's negative impact on corrector efficacy highlights the importance of developing potentiators that do not interfere with the action of corrector drugs. [] This is particularly important for combination therapies targeting ∆F508-CFTR.

3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid

Compound Description: This compound is an investigational corrector drug for cystic fibrosis caused by the ∆F508 mutation in the CFTR gene. [] Corrector drugs aim to improve the cellular processing of ∆F508-CFTR. Research indicates that the efficacy of this corrector can be reduced by Ivacaftor. []

Relevance: This compound, like N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, contains a 2,2-difluoro-1,3-benzodioxol-5-yl moiety. [] This structural similarity makes this compound relevant to understanding the potential applications and interactions of compounds containing the 2,2-difluoro-1,3-benzodioxol-5-yl group.

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

Compound Description: This compound is another investigational corrector drug for cystic fibrosis caused by the ∆F508 mutation in the CFTR gene. [] Similar to the previous compound, studies have shown that Ivacaftor can negatively impact its efficacy. []

Relevance: This compound shares the 2,2-difluoro-1,3-benzodioxol-5-yl moiety with N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide. [] The shared structural feature highlights the potential relevance of this compound in understanding the chemical and biological properties associated with this specific functional group.

Properties

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide

Molecular Formula

C19H20N2O5S

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C19H20N2O5S/c22-19-3-1-2-10-21(19)15-5-7-16(8-6-15)27(23,24)20-12-14-4-9-17-18(11-14)26-13-25-17/h4-9,11,20H,1-3,10,12-13H2

InChI Key

MYGLXPQVVGRCKN-UHFFFAOYSA-N

SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC4=C(C=C3)OCO4

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC4=C(C=C3)OCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.